N-Nitrosodiisobutylamine-d4
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Overview
Description
N-Nitrosodiisobutylamine-d4 is a deuterated nitrosamine compound, chemically known as N,N-Bis(2-methylpropyl-1,1-d2)nitrous amide. It is a stable isotope-labeled compound used primarily in scientific research. The compound has a molecular formula of C8H14D4N2O and a molecular weight of 162.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitrosodiisobutylamine-d4 involves the nitrosation of diisobutylamine-d4. The reaction typically requires a nitrosating agent such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl), to facilitate the formation of the nitroso group. The reaction is carried out under controlled temperature conditions to ensure the stability of the deuterated compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the compound. The production is typically carried out in specialized facilities equipped to handle nitrosamine compounds safely .
Chemical Reactions Analysis
Types of Reactions
N-Nitrosodiisobutylamine-d4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce amines .
Scientific Research Applications
N-Nitrosodiisobutylamine-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of nitrosamines.
Biology: Employed in studies investigating the biological effects of nitrosamines, including their mutagenic and carcinogenic properties.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of nitrosamine compounds in the body.
Industry: Applied in quality control processes to ensure the safety and compliance of products containing nitrosamines .
Mechanism of Action
N-Nitrosodiisobutylamine-d4 functions as a direct-acting alkylating agent. It forms covalent adducts with nucleophilic groups on DNA, RNA, and proteins, leading to DNA damage. This damage can result in the formation of DNA adducts and cross-links, disrupting DNA replication and transcription processes. The compound activates cellular signaling pathways related to DNA damage and repair, leading to the activation of cell cycle checkpoints and apoptosis. Additionally, it may induce oxidative stress and generate reactive oxygen species, contributing to its genotoxic effects .
Comparison with Similar Compounds
Similar Compounds
N-Nitrosodimethylamine: A nitrosamine with similar mutagenic and carcinogenic properties.
N-Nitrosodiethylamine: Another nitrosamine used in similar research applications.
N-Nitrosodibutylamine: Shares similar chemical properties and applications
Uniqueness
N-Nitrosodiisobutylamine-d4 is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. The presence of deuterium atoms allows for precise tracking and analysis in various research applications, providing more accurate and reliable data compared to non-deuterated analogs .
Properties
Molecular Formula |
C8H18N2O |
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Molecular Weight |
162.27 g/mol |
IUPAC Name |
N,N-bis(1,1-dideuterio-2-methylpropyl)nitrous amide |
InChI |
InChI=1S/C8H18N2O/c1-7(2)5-10(9-11)6-8(3)4/h7-8H,5-6H2,1-4H3/i5D2,6D2 |
InChI Key |
XLZCLFRMPCBSDI-NZLXMSDQSA-N |
Isomeric SMILES |
[2H]C([2H])(C(C)C)N(C([2H])([2H])C(C)C)N=O |
Canonical SMILES |
CC(C)CN(CC(C)C)N=O |
Origin of Product |
United States |
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